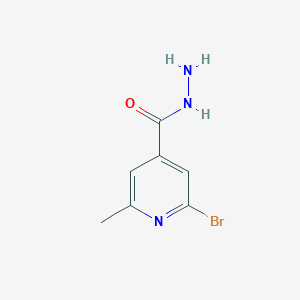![molecular formula C25H19NO3 B13800871 2-Naphthalenecarboxylic acid, 1-[benzoyl(2-methylphenyl)amino]-](/img/structure/B13800871.png)
2-Naphthalenecarboxylic acid, 1-[benzoyl(2-methylphenyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxylic acid, 1-[benzoyl(2-methylphenyl)amino]- is a complex organic compound with a molecular formula of C25H19NO3. This compound is known for its unique structure, which includes a naphthalene ring, a carboxylic acid group, and a benzoyl group attached to an amino group. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 1-[benzoyl(2-methylphenyl)amino]- typically involves the reaction of 2-naphthalenecarboxylic acid with benzoyl chloride and 2-methylaniline. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solvents and catalysts that are easily recoverable and reusable is also a common practice in industrial synthesis to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenecarboxylic acid, 1-[benzoyl(2-methylphenyl)amino]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxylic acid, 1-[benzoyl(2-methylphenyl)amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 2-Naphthalenecarboxylic acid, 1-[benzoyl(2-methylphenyl)amino]- exerts its effects involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The naphthalene ring provides stability and enhances the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthoic acid: Similar structure but lacks the benzoyl and amino groups.
1-Naphthalenecarboxylic acid, 2-benzoyl-1-(1,1-dimethylethyl)hydrazide: Similar structure but with a hydrazide group instead of an amino group.
Uniqueness
2-Naphthalenecarboxylic acid, 1-[benzoyl(2-methylphenyl)amino]- is unique due to its combination of a naphthalene ring, a carboxylic acid group, and a benzoyl group attached to an amino group. This unique structure gives it distinct chemical properties and makes it valuable in various research applications.
Eigenschaften
Molekularformel |
C25H19NO3 |
|---|---|
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
1-(N-benzoyl-2-methylanilino)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C25H19NO3/c1-17-9-5-8-14-22(17)26(24(27)19-11-3-2-4-12-19)23-20-13-7-6-10-18(20)15-16-21(23)25(28)29/h2-16H,1H3,(H,28,29) |
InChI-Schlüssel |
QZXZZPJRDRYUHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N(C2=C(C=CC3=CC=CC=C32)C(=O)O)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;1-ethylpyrrole-2,5-dione](/img/structure/B13800789.png)
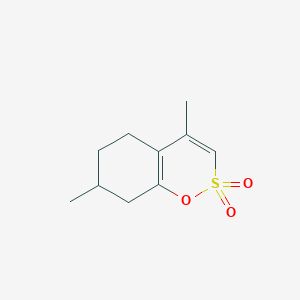

![Acetamide,N-cyclopropyl-N-[(1,2-dihydro-6-methyl-2-oxo-3-quinolinyl)methyl]-](/img/structure/B13800812.png)
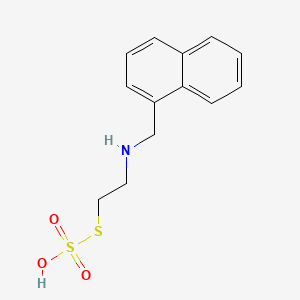
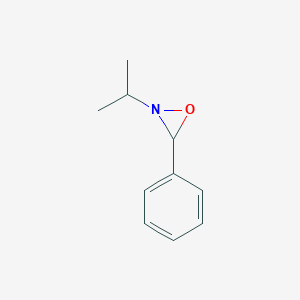
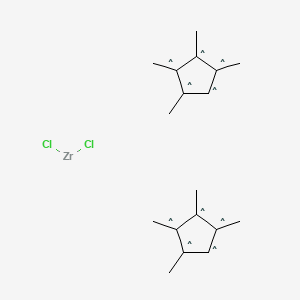
![1-Ethyl-4-[2-(4-propylcyclohexyl)ethyl]cyclohexane](/img/structure/B13800826.png)
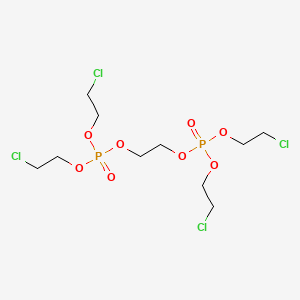
![4-Amino-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13800835.png)
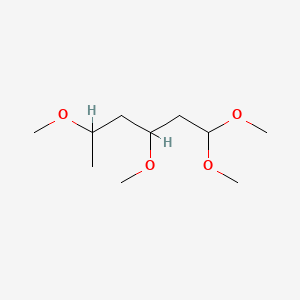
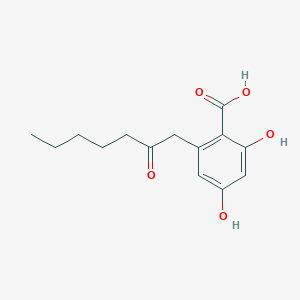
![2-[(Z)-Cyano-NNO-azoxy]pyridine](/img/structure/B13800839.png)
